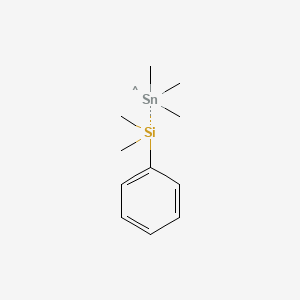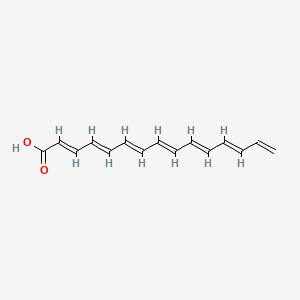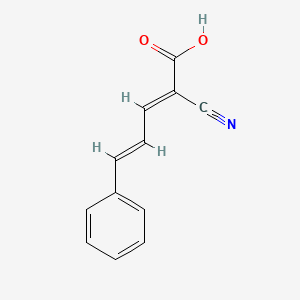
(2E,4E)-2-cyano-5-phenylpenta-2,4-dienoic acid
Descripción general
Descripción
“(2E,4E)-2-cyano-5-phenylpenta-2,4-dienoic acid”, also known as α-Cyano-5-phenyl-2,4-pentadienic acid, is a synthetic organic compound . It acts as an antagonist of the mitochondrial pyruvate carrier .
Molecular Structure Analysis
The molecular structure of “(2E,4E)-2-cyano-5-phenylpenta-2,4-dienoic acid” includes a cyano group (-C#N) and a phenyl group (C6H5) attached to a penta-2,4-dienoic acid backbone . The compound’s molecular weight is 199.209 .Aplicaciones Científicas De Investigación
Inhibition of Root Gravitropism
- Essential Structural Features for Inhibition : The specific structural features of (2Z,4E)-5-phenylpenta-2,4-dienoic acid, an analogue of (2E,4E)-2-cyano-5-phenylpenta-2,4-dienoic acid, are crucial for its activity as a selective inhibitor of root gravitropic bending in plants like lettuce radicles. Key features include the (2Z,4E) diene unit, the aromatic ring, and the carboxylic acid moiety (Shindo et al., 2020).
Chemical Synthesis and Reactivity
- Reaction with Benzene : The compound reacts with benzene in trifluoromethanesulfonic acid, producing diverse carbocyclic compounds. This demonstrates its potential as a versatile reagent in organic synthesis (Ismagilova et al., 2020).
- Synthesis of Troponoid-Based Compounds : It has been used in the synthesis of conjugated 1,3-diene-bearing troponoid-based compounds, indicating its utility in the development of novel organic molecules (Gao, Yan, & Li, 2012).
Pharmaceutical Applications
- Antifungal Potential : Derivatives of the compound, such as 2-cyano-5-phenylpenta-2,4-dienoic acid, have demonstrated significant antifungal activity against pathogens like Alternaria alternata (Mehton, Rai, & Sharma, 2009).
- Histone Deacetylase Inhibition : Some hydroxyamides derived from (2E,4E)-5-arylpenta-2,4-dienoic acid are potent inhibitors of histone deacetylase, important for cancer research and therapy (Marson et al., 2004).
Solar Cell Applications
- Adsorption Dynamics on TiO2 : The compound and its derivatives have been studied for their adsorption dynamics on TiO2 surfaces, relevant for solar cell technology. This involves understanding the impact of ligand substitution and water co-adsorption on their electronic properties (Manzhos, Segawa, & Yamashita, 2012).
Propiedades
IUPAC Name |
(2E,4E)-2-cyano-5-phenylpenta-2,4-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c13-9-11(12(14)15)8-4-7-10-5-2-1-3-6-10/h1-8H,(H,14,15)/b7-4+,11-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDXZYYYWGIRGN-VCABWLAWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C(C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C(\C#N)/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E,4E)-2-cyano-5-phenylpenta-2,4-dienoic acid | |
CAS RN |
24139-57-9 | |
| Record name | NSC157422 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157422 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

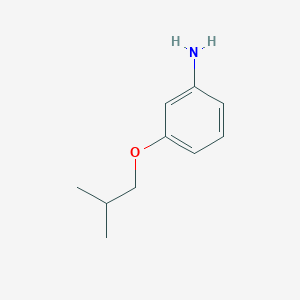
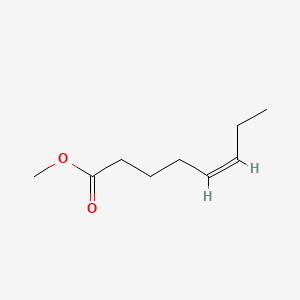
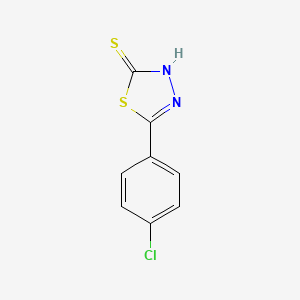
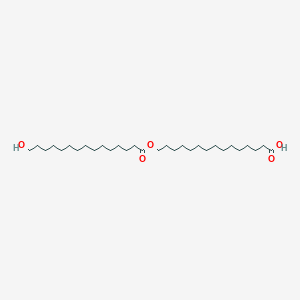
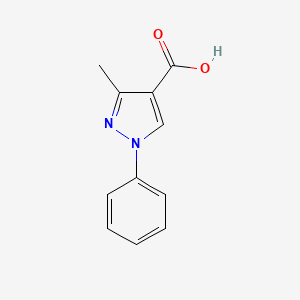
![4-[5-[[2-(Azepan-1-yl)-5-cyano-1-ethyl-4-methyl-6-oxopyridin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B1609213.png)
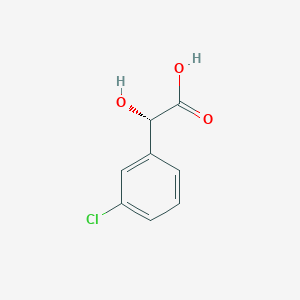
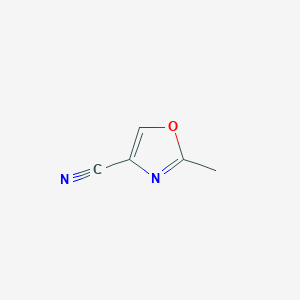
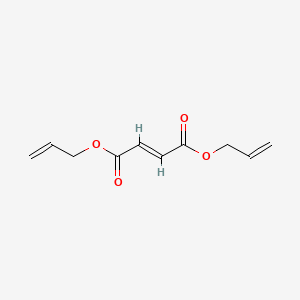
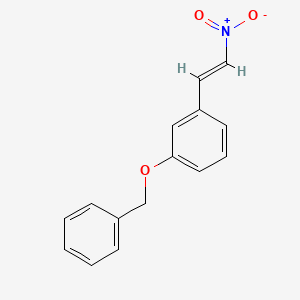
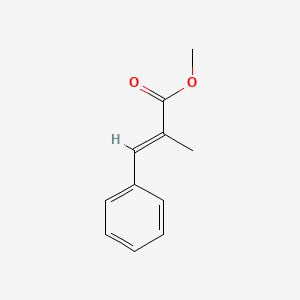
![2,3-bis[[(Z)-9,10-ditritiooctadec-9-enoyl]oxy]propyl (Z)-9,10-ditritiooctadec-9-enoate](/img/structure/B1609224.png)
